molecular formula C12H18BrClN2 B1651572 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286264-50-3

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1651572
M. Wt: 305.64
InChI Key: HLABLTIONMNODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride, or 1-BB-PIPD, is an organic compound used in the synthesis of a variety of compounds and materials. It is a white powder that is soluble in water and has a melting point of 124-125°C. 1-BB-PIPD is used in the synthesis of a variety of compounds, including drugs, pesticides, and other materials. It is also used in the synthesis of new materials, such as polymers and catalysts.

Scientific Research Applications

Field: Malaria Research

  • Application Summary : This compound has been used in the development of antimalarial molecules. The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
  • Methods of Application : The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .
  • Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 g/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182). Three promising analogues were identified which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXUROVGRCLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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